

Technical Support Center: Minimizing Porosity in Chairside "Truliner" Applications

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Compound of Interest

Compound Name: *truliner*

Cat. No.: *B1166193*

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize porosity in chairside applications of "**Truliner**" reline materials. By understanding the causes of porosity and implementing best practices, users can achieve denser, more reliable results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is porosity in the context of "**Truliner**" applications, and why is it a concern?

A1: Porosity refers to the presence of small voids or bubbles within the cured acrylic resin. These imperfections can compromise the physical and mechanical properties of the relined denture. For researchers, this can introduce variability into experimental results. Porosity can weaken the material, increase the risk of fracture, and create a rough surface that may harbor bacteria and lead to discoloration.

Q2: What are the primary causes of porosity in chairside relines with "**Truliner**"?

A2: Porosity in "**Truliner**" and other acrylic resins is primarily caused by two factors:

- **Contraction Porosity:** This occurs due to the volumetric shrinkage of the acrylic resin during polymerization. If there is insufficient material or pressure to compensate for this shrinkage, voids can form.

- **Gaseous Porosity:** This is caused by the volatilization (boiling) of the liquid monomer during the exothermic polymerization reaction. If the temperature of the curing resin surpasses the boiling point of the monomer, the vapor can become trapped as bubbles within the material.

Q3: The instructions for "Original **Truliner**" and "New **Truliner**" mention using a pressure pot. How does this help in minimizing porosity?

A3: The use of a pressure pot is highly recommended to minimize porosity.^[1] Curing the reline under pressure increases the boiling point of the monomer. This prevents it from vaporizing during the exothermic reaction, thus significantly reducing the risk of gaseous porosity. The pressure also helps to compact the material, which can help in reducing contraction porosity.

Q4: What is the difference between "Original **Truliner**" and "New **Truliner**" and how might this affect porosity?

A4: "Original **Truliner**" is a Polymethyl Methacrylate (PMMA) based material, while "New **Truliner**" is a Polyethyl Methacrylate (PEMA) based material. PEMA generally has a lower exothermic reaction during polymerization compared to PMMA, which can reduce the risk of gaseous porosity. However, proper technique, including the use of a pressure pot, is still crucial for both materials to achieve a dense, non-porous result.

Q5: Can the powder-to-liquid ratio affect the porosity of the final reline?

A5: Yes, the powder-to-liquid ratio is a critical factor. An incorrect ratio can lead to an improper consistency of the mix, which can contribute to porosity. It is essential to follow the manufacturer's instructions for the correct proportions to ensure a homogenous and workable mix.

Troubleshooting Guide

Problem	Possible Cause	Solution
Visible bubbles or voids in the cured reline material.	Gaseous porosity due to monomer boiling during curing.	Cure the denture in a pressure pot at the recommended pressure and temperature. This will raise the boiling point of the monomer and prevent bubble formation.
Air incorporation during mixing.	Mix the powder and liquid smoothly and avoid vigorous whipping motions that can introduce air into the mixture.	
The reline appears chalky or frosty in appearance.	Insufficient monomer in the mix.	Ensure the correct powder-to-liquid ratio is used as per the manufacturer's instructions.
Premature evaporation of the monomer.	Work in a well-ventilated but draft-free environment to prevent rapid monomer evaporation from the surface.	
The reline has a poor, porous bond to the denture base.	Inadequate surface preparation.	Thoroughly clean and roughen the denture surface to be relined to ensure a strong mechanical bond.
Contamination of the bonding surface.	Avoid contamination of the prepared denture surface with saliva or other fluids before applying the reline material.	

Data Presentation

While specific quantitative data for "**Truliner**" porosity is not readily available in published literature, the following table presents data from a study on conventional heat-cured and microwave-cured PMMA resins, which can serve as a reference for understanding the impact of curing methods on porosity.

Curing Method	Material	Mean Porosity (%)
Conventional Water Bath	Heat-cured PMMA	0.2876
Microwave	Microwavable Acrylic Resin	0.6764
Microwave	Conventional Heat-cured PMMA	1.7042

Source: Comparative evaluation of surface porosities in conventional heat polymerized acrylic resin cured by water bath and microwave energy with microwavable acrylic resin cured by microwave energy.[2]

This data suggests that the curing method has a significant impact on the resulting porosity of the acrylic resin.[2]

Experimental Protocols

For researchers interested in quantifying porosity in their "Truliner" applications, the following experimental protocols are commonly used in dental materials science.

Protocol 1: Gravimetric Method (Based on Archimedes' Principle)

This method determines the bulk volume of the specimen and compares it to the true volume, with the difference indicating the volume of voids.

Materials:

- Cured "Truliner" specimens of known dimensions
- Analytical balance (accurate to 0.0001 g)
- Beaker of distilled water at a known temperature
- Fine wire to suspend the specimen

Methodology:

- Dry Weight: Weigh the cured "**Truliner**" specimen in the air. This is the dry weight (W_{dry}).
- Suspended Weight: Suspend the specimen using the fine wire and weigh it while fully submerged in the distilled water. This is the suspended weight ($W_{\text{suspended}}$).
- Saturated Weight: Remove the specimen from the water, gently blot the surface to remove excess water, and immediately weigh it in the air. This is the saturated weight ($W_{\text{saturated}}$).
- Calculations:
 - Bulk Volume (V_{bulk}): $(W_{\text{dry}} - W_{\text{suspended}}) / \text{density of water at the experimental temperature}$
 - True Volume (V_{true}): $(W_{\text{dry}} - W_{\text{saturated}}) / \text{density of water at the experimental temperature}$
 - Porosity (%): $[(V_{\text{bulk}} - V_{\text{true}}) / V_{\text{bulk}}] * 100$

Protocol 2: Microscopic Image Analysis

This method involves analyzing cross-sections of the specimen to quantify the area of voids.

Materials:

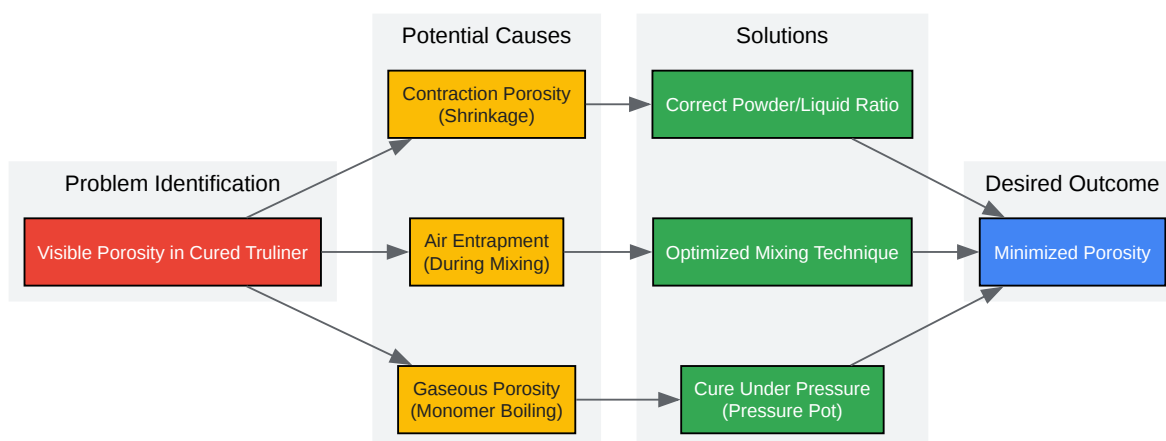
- Cured "**Truliner**" specimen
- Metallurgical polishing equipment
- Optical microscope with a digital camera
- Image analysis software (e.g., ImageJ)

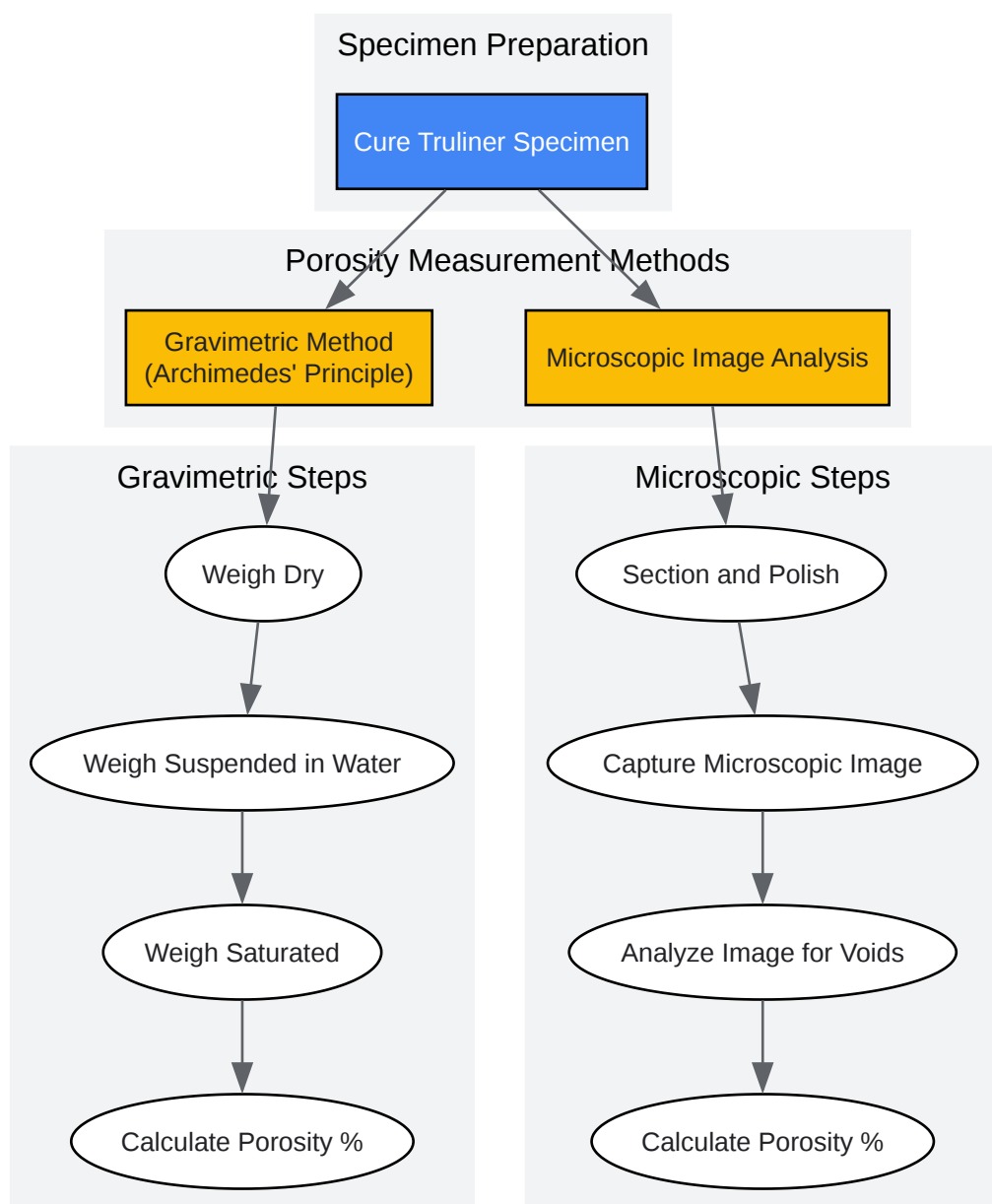
Methodology:

- Sectioning: Section the cured "**Truliner**" specimen to expose a flat internal surface.
- Polishing: Polish the sectioned surface to a mirror finish using a series of decreasing grit abrasive papers and polishing cloths.

- Imaging: Capture high-resolution images of the polished surface under the microscope at a known magnification.
- Image Analysis:
 - Use the image analysis software to set a threshold to distinguish between the solid material and the pores (voids).
 - Calculate the total area of the image and the total area of the pores.
 - Porosity (%): $(\text{Total area of pores} / \text{Total area of the image}) * 100$

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